2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine
Description
2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine (CAS: 1558110-75-0) is a bicyclic amine with a molecular formula of C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . The compound features an 8-oxaspiro[4.5]decane core, where a six-membered ether ring (oxane) is spiro-fused to a five-membered cycloalkane. The ethanamine side chain extends from the spiro junction, contributing to its unique stereoelectronic properties.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(8-oxaspiro[4.5]decan-4-yl)ethanamine |
InChI |
InChI=1S/C11H21NO/c12-7-3-10-2-1-4-11(10)5-8-13-9-6-11/h10H,1-9,12H2 |
InChI Key |
LOHVOHFOFBALTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine can be achieved through a tandem Prins/pinacol reaction. This process involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under the catalysis of a Lewis acid. The reaction proceeds through a cascade of Prins and pinacol rearrangement, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and processes. Specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Variations: The target compound’s mono-oxygen spiro system contrasts with dioxa (e.g., 1,4-dioxaspiro in ) or aza-oxa (e.g., 3-oxa-1-azaspiro in ) analogs. These differences alter ring strain, hydrogen-bonding capacity, and metabolic stability.
- Amine Position : The ethanamine chain in the target compound may enhance conformational flexibility compared to methanamine analogs (e.g., ).
Physicochemical Properties
Collision cross-section (CCS) data from ion mobility spectrometry highlight size and shape differences:
| Compound | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | [M+H]⁺ | 151.9 | |
| {8-Oxaspiro[4.5]decan-1-yl}methanamine | [M+H]⁺ | 151.9 |
Commercial and Research Relevance
- Therapeutic Potential: Spiro compounds are prized in drug discovery for their rigidity and 3D complexity, which improve target engagement and reduce off-effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step organic reactions, including ring-closing strategies to form the spirocyclic core. Key reagents such as hydrogen peroxide (for oxidation) and sodium azide (for substitution) are employed under mild to moderate temperatures. Automated reactors and continuous flow processes can enhance yield and purity in large-scale synthesis . Optimization may involve adjusting catalyst loading (e.g., Lewis acids), solvent selection (polar aprotic solvents for stability), and purification via flash chromatography .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying the spirocyclic structure and substituent positions, with characteristic signals for the oxaspiro ring and ethanamine moiety .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₂₁NO) and detects isotopic patterns .
- X-ray Crystallography: Resolves ambiguities in stereochemistry and ring conformation, though crystallization may require co-crystallization agents .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains, coupled with time-kill kinetics to assess bactericidal/fungicidal effects .
- Cytotoxicity Screening: MTT assays using cancer cell lines (e.g., MCF-7 for breast cancer) to determine IC₅₀ values .
- Enzyme Inhibition Studies: Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) to probe interactions with target enzymes .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of spirocyclic amines be systematically addressed?
- Statistical Robustness: Use ANOVA or Bayesian analysis to account for variability in assay conditions (e.g., pH, cell passage number) .
- Replication Across Models: Validate findings in multiple cell lines or animal models (e.g., neuronal cells for neuroprotective claims) .
- Mechanistic Follow-up: Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if activity discrepancies arise .
Q. What computational strategies are effective in predicting the binding mode of 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine with biological targets?
- Molecular Docking: Use software like AutoDock Vina with crystal structures of receptors (e.g., GPCRs or kinases) to predict binding poses. The ethanamine moiety may engage in hydrogen bonding, while the spirocyclic core contributes to hydrophobic interactions .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes over 100+ ns to assess stability and conformational changes .
- QSAR Modeling: Derive predictive models using descriptors like logP and topological polar surface area to optimize pharmacokinetic properties .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Core Modifications: Introduce substituents (e.g., halogens or methyl groups) to the spirocyclic ring to alter lipophilicity and metabolic stability .
- Side-Chain Engineering: Replace the ethanamine group with bioisosteres (e.g., cyclopropylamine) to improve target affinity or reduce off-target effects .
- Pro-drug Strategies: Link the amine group to ester or carbamate moieties to enhance bioavailability .
Methodological Considerations
Q. What experimental design principles are critical for ensuring reproducibility in spirocyclic compound research?
- Theoretical Framework Alignment: Anchor studies to established hypotheses (e.g., spirocyclic scaffolds as privileged structures in medicinal chemistry) to guide variable selection .
- Control Groups: Include positive/negative controls in biological assays (e.g., doxorubicin for cytotoxicity, vehicle for solvent effects) .
- Data Transparency: Report raw data, solvent purity, and instrument calibration details to enable cross-lab validation .
Q. How should researchers approach the scale-up of 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine synthesis without compromising purity?
- Flow Chemistry: Implement continuous flow systems to minimize side reactions and improve heat dissipation .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR or HPLC-MS for real-time monitoring .
- Green Chemistry Principles: Substitute hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄ with catalytic additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
